5-Methoxy-3-Chromanone
Overview
Description
5-Methoxy-3-Chromanone is a chemical compound . It has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol. It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
Chromanone A, a unique C-3 substituted 2-hydroxymethyl chromone, was synthesized in 25.3% overall yield from the readily available pyrocatechol . A small library of chromones, including both natural products and some of their synthetic heterocyclic precursors, was evaluated against Candida albicans ATCC 10231 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-3-Chromanone include its molecular formula (C10H10O3) and molecular weight (178.18 g/mol). More detailed properties like melting point, boiling point, density, etc., are not provided in the retrieved papers.Scientific Research Applications
Anticancer Activity
5-Methoxy-3-Chromanone has been identified as a compound with potential anticancer properties. Its structure allows for interaction with various biological targets involved in cancer progression. Research indicates that derivatives of chromanone can inhibit tumor necrosis factor-α (TNF-α), which plays a significant role in inflammation and cancer . The modification of the chromanone scaffold has led to the development of compounds that exhibit cytotoxicity against cancer cell lines, providing a pathway for the development of new anticancer therapies.
Antidiabetic Potential
The chromanone core, present in 5-Methoxy-3-Chromanone, is associated with antidiabetic activity. Studies suggest that chromanone derivatives can modulate blood sugar levels and improve insulin sensitivity . This opens up avenues for the compound to be used in the synthesis of new antidiabetic drugs, potentially offering more effective and targeted treatments for diabetes.
Antimicrobial and Antifungal Effects
Chromanone derivatives have shown promising results as antimicrobial and antifungal agents. The presence of the methoxy group in the 5-Methoxy-3-Chromanone molecule may enhance these properties, providing a scaffold for developing new drugs to combat resistant strains of bacteria and fungi .
Antioxidant Properties
The antioxidant capacity of 5-Methoxy-3-Chromanone can be harnessed in scientific research to develop protective agents against oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in formulations aimed at preventing cellular damage .
Neuroprotective Applications
Research has indicated that chromanone derivatives can exhibit neuroprotective effects. 5-Methoxy-3-Chromanone could potentially be used in the treatment of neurodegenerative diseases by protecting neurons from damage and improving neuronal function .
Anti-Inflammatory and Analgesic Uses
The anti-inflammatory and analgesic activities of 5-Methoxy-3-Chromanone make it a valuable compound in the development of new pain management and anti-inflammatory medications. Its mechanism of action includes the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Cardiovascular Benefits
Chromanone compounds have been associated with cardiovascular benefits, including anticoagulant and anti-atherosclerotic effects. 5-Methoxy-3-Chromanone could contribute to the synthesis of drugs aimed at preventing thrombosis and improving heart health .
Antiviral and Antiretroviral Activities
The structural versatility of 5-Methoxy-3-Chromanone allows for its use in the design of antiviral and antiretroviral agents. Its derivatives have shown activity against HIV, suggesting potential applications in the treatment and prevention of viral infections .
Mechanism of Action
Target of Action
5-Methoxychroman-3-one, also known as 5-Methoxy-3-Chromanone, is a derivative of chromanone . Chromanone and its derivatives are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, tumor necrosis factor-α (tnf-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Result of Action
Chromanone derivatives are known to exhibit a wide range of pharmacological activities .
Future Directions
properties
IUPAC Name |
5-methoxy-4H-chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFVZLZBQOFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472105 | |
Record name | 5-Methoxy-3-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-Chromanone | |
CAS RN |
109140-20-7 | |
Record name | 5-Methoxy-2H-1-benzopyran-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109140-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-3-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the new synthetic route for 5-methoxychroman-3-one described in the research?
A1: The research highlights a new, potentially more efficient method for synthesizing 5-methoxychroman-3-one. The researchers successfully synthesized 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester, a potential precursor to 5-methoxychroman-3-one, in two steps with an 86% yield [, ]. This suggests that this route, utilizing an organocopper complex, could simplify the overall production of 5-methoxychroman-3-one.
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